molecular formula C6H7N3O4 B173110 Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate CAS No. 1563-98-0

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

Cat. No.: B173110
CAS No.: 1563-98-0
M. Wt: 185.14 g/mol
InChI Key: LLEABRXWBICJNJ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a nitro group at the 5-position and a carboxylate ester group at the 2-position of the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate typically involves the nitration of a methyl imidazole derivative. One common method is the nitration of 1-methylimidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position . The resulting 5-nitro-1-methylimidazole is then esterified with methyl chloroformate to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

    Reduction: Methyl 1-methyl-5-amino-1H-imidazole-2-carboxylate.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

    Hydrolysis: 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid.

Scientific Research Applications

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitroimidazole derivatives.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and antiparasitic properties.

    Industry: In the development of agrochemicals and as an intermediate in the production of dyes and pigments

Mechanism of Action

The mechanism of action of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial and antiparasitic effects. The compound can also act as an inhibitor of specific enzymes by binding to their active sites and interfering with their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.

    Tinidazole: Another nitroimidazole with similar applications in treating infections.

    Ornidazole: Used for its antiparasitic properties.

Uniqueness

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 1-methyl-5-nitroimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-8-4(9(11)12)3-7-5(8)6(10)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEABRXWBICJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555360
Record name Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1563-98-0
Record name Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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